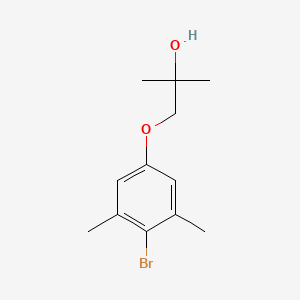

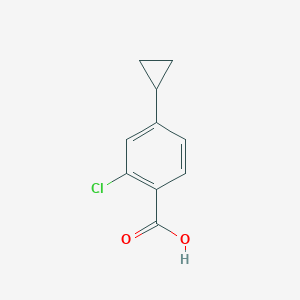

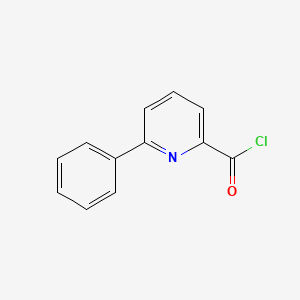

3-(Bromomethyl)-4-chlorobenzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

There are various methods for synthesizing bromomethyl compounds. For instance, bromomethyl cyclopropane can be synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis

The molecular structure of bromomethyl compounds can vary. For example, the structure of 3-bromomethyl-2-chloro-quinoline crystallizes in the triclinic crystal space group P‘1 with unit cell parameters a=6.587(2), b=7.278(3), c=10.442(3) Å, a= 83.59(3)°, b= 75.42(2)°, g= 77.39(3)°, Z= 2, V= 471.9(3)Å3 .Chemical Reactions Analysis

Bromomethyl compounds can undergo various chemical reactions. For example, efficient procedures have been developed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates .Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary. For example, bromopyruvic acid is a colorless solid with a molecular weight of 166.958 g·mol −1 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heteroditopic Ligands

Research by Wang et al. (2006) utilized a method for bromo- and chloro-methylation of various salicylaldehydes, including 3-bromomethyl-5-t-butylsalicylaldehyde, to synthesize piperazine-containing heteroditopic ligands. These ligands are valuable in binding metal salts, demonstrating the compound's utility in organic and coordination chemistry (Wang et al., 2006).

Preparation of 3,4-Dihydrocarbostyril

Khoury (1978) investigated the preparation of 3,4-dihydrocarbostyril, a compound synthesized using methods that involve o-chlorobenzaldehyde, a closely related compound to 3-(Bromomethyl)-4-chlorobenzaldehyde. This research contributes to the understanding of homolytic aromatic substitution reactions (Khoury, 1978).

Development of CCR5 Antagonists

Cheng De-ju (2014) synthesized 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, a derivative of 3-(Bromomethyl)-4-chlorobenzaldehyde, to create non-peptide CCR5 antagonists. This demonstrates its application in the development of therapeutic agents (Cheng De-ju, 2014).

Gas Electron Diffraction Studies

Chiu et al. (1979) conducted a study on 3-chlorobenzaldehyde, which shares structural similarity with 3-(Bromomethyl)-4-chlorobenzaldehyde. Their work involved molecular orbital constrained gas electron diffraction studies, contributing to the understanding of internal rotation and conformational equilibrium in such compounds (Chiu et al., 1979).

Halogen Extrusion by Transition Metal Complexes

Blum et al. (1976) explored the reaction of chlorobenzaldehydes with transition metal complexes, providing insights into halogen transfer and extrusion mechanisms. This research highlights potential applications of halogenated benzaldehydes in catalytic processes (Blum et al., 1976).

Reactivity of Diazirines

Martinu and Dailey (2006) examined the reactivity of 1-chloro-3-phenyldiazirines, which are related to 3-(Bromomethyl)-4-chlorobenzaldehyde, to understand reaction mechanisms and product formation. This contributes to the broader knowledge of halogenated aromatic compounds in organic synthesis (Martinu & Dailey, 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(bromomethyl)-4-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNWYDAJHGKDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-4-chlorobenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

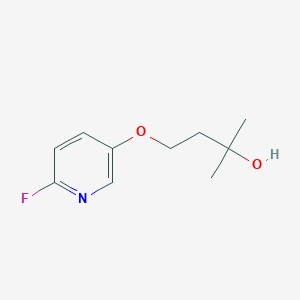

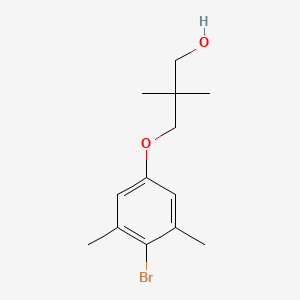

![1-(3-Benzyloxypropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407842.png)